molecular formula C21H20F2N6OS B2632275 1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol CAS No. 1005307-97-0

1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol

Cat. No.: B2632275
CAS No.: 1005307-97-0
M. Wt: 442.49
InChI Key: YVWNLOFYJFGGJR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a difluoromethylthio group attached to a phenyl ring, which is further linked to the pyrazolo-pyrimidine core via an amino group. The structure also includes a propan-2-ol substituent at the 6-position of the heterocyclic scaffold. The propan-2-ol group may contribute to hydrogen bonding interactions with biological targets, influencing binding affinity .

Properties

IUPAC Name

1-[[4-[4-(difluoromethylsulfanyl)anilino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N6OS/c1-13(30)11-24-21-27-18(26-14-7-9-16(10-8-14)31-20(22)23)17-12-25-29(19(17)28-21)15-5-3-2-4-6-15/h2-10,12-13,20,30H,11H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWNLOFYJFGGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)SC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethylthio group: This step often involves the use of difluoromethylthiolating agents such as difluoromethylthiolating reagents or difluoromethylthiol-containing intermediates.

    Amination reactions:

    Final coupling: The final step involves coupling the intermediate with propan-2-ol under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[3,4-d]pyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name R1 (Position 4) R2 (Position 6) Core Modification
Target Compound 4-((Difluoromethyl)thio)phenyl Propan-2-ol Pyrazolo[3,4-d]pyrimidine
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)aminophenol Ethylthio-phenylpropyl 3-Aminophenol Pyrazolo[3,4-d]pyrimidine
(R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Morpholino-fluorophenyl Chromenone-ethyl Pyrazolo[3,4-c]pyrimidine

Key Observations :

  • Thioether vs. Fluorinated Thioether : The ethylthio group in the analog from lacks fluorine atoms, which may reduce metabolic stability compared to the difluoromethylthio group in the target compound. Fluorination typically enhances resistance to oxidative degradation .
  • Core Heterocycle: The pyrazolo[3,4-c]pyrimidine analog introduces a morpholino group and chromenone substituent, which likely alters target selectivity (e.g., kinase inhibition profiles) compared to the [3,4-d]pyrimidine core of the target compound.

Key Observations :

  • The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Ethanol is a common solvent, but absolute ethanol in may improve reaction efficiency for bulkier substituents.
  • Phenacyl chloride derivatives are critical for introducing thioether groups, but fluorinated variants (e.g., difluoromethylthio) require specialized reagents .

Stability and Formulation Considerations

While direct stability data for the target compound is unavailable, analogs like telotristat ethyl () highlight challenges in pyrazolo-pyrimidine formulations. For example:

  • Telotristat ethyl tablets generate <0.5% degradation products under accelerated stability testing (40°C, 75% RH for 3 months) .
  • The propan-2-ol group in the target compound may introduce hygroscopicity, necessitating excipients like silica or moisture-absorbing packaging .

Research Findings and Implications

  • Bioactivity: Pyrazolo[3,4-d]pyrimidines are often kinase inhibitors (e.g., JAK2, EGFR). The difluoromethylthio group in the target compound may enhance selectivity for cysteine-rich active sites compared to non-fluorinated analogs .
  • Pharmacokinetics : Fluorinated thioethers improve oral bioavailability by reducing first-pass metabolism. The propan-2-ol group may increase solubility but requires formulation optimization to mitigate instability .

Biological Activity

The compound 1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown antiproliferative activity against various cancer cell lines. The IC50 values for these compounds typically range from 0.75 to 4.15 μM , indicating potent activity without affecting normal cell proliferation .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa1.76Apoptosis induction
Compound BHepG22.50Inhibition of tubulin polymerization
Compound CMCF73.00Angiogenesis inhibition

Anti-inflammatory Effects

In addition to anticancer properties, the compound also demonstrates anti-inflammatory potential. Studies have shown that related pyrazole derivatives can reduce microglial activation and astrocyte proliferation in models of neuroinflammation. For example, a derivative was found to significantly lower inflammation markers in LPS-injected mice .

Structure-Activity Relationships (SAR)

The biological activity of This compound is influenced by various substituents on the pyrazole ring and the difluoromethylthio group. Modifications at specific positions can enhance or diminish its activity:

  • Substituent Effects : The introduction of electron-withdrawing groups at the para position of the phenyl ring has been associated with increased potency against cancer cell lines.
  • Hydroxyl Group Impact : The presence of the hydroxyl group (–OH) in the propanol moiety contributes to improved solubility and bioavailability.

Case Studies

Case Study 1: In Vivo Efficacy

In a study evaluating the in vivo efficacy of a similar compound in an orthotopic breast cancer mouse model, researchers reported significant tumor growth inhibition without systemic toxicity . This highlights the potential for developing this class of compounds into viable therapeutic agents.

Case Study 2: Neuroprotective Properties

Another investigation demonstrated that pyrazole derivatives could mitigate glutamate-induced oxidative neurotoxicity in neuronal cell lines, suggesting their utility in treating neurodegenerative diseases .

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